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Compound of Interest

Compound Name: beta-Sesquiphellandrene

CAS No.: 20307-83-9

Cat. No.: B1297816

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Characterizing
Sesquiterpenes
β-Sesquiphellandrene is a naturally occurring sesquiterpene found in the essential oils of

various plants, including ginger (Zingiber officinale) and turmeric (Curcuma longa).[1] As a

member of the vast and structurally diverse class of sesquiterpenoids, its precise chemical

characterization is crucial for understanding its biological activities and potential therapeutic

applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique

for the unambiguous structure elucidation and stereochemical analysis of such natural

products.

This document outlines the methodological approach to the complete ¹H and ¹³C NMR spectral

assignment of β-sesquiphellandrene. While a comprehensive, publicly available dataset of its

fully assigned experimental NMR spectra is not readily found in the scientific literature, this
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guide provides the foundational principles and detailed protocols that a senior application

scientist would employ for such a task. The causality behind experimental choices and the logic

of spectral interpretation are emphasized to ensure a robust and self-validating analytical

process.

Molecular Structure of β-Sesquiphellandrene
β-Sesquiphellandrene (C₁₅H₂₄, Molar Mass: 204.35 g/mol ) is a monocyclic sesquiterpene

characterized by a cyclohexene ring substituted with a methylidene group and a chiral side

chain. The correct and complete assignment of all proton and carbon signals is essential to

confirm this structure and differentiate it from its isomers.

Caption: Chemical structure of β-sesquiphellandrene with atom numbering.

Experimental Protocols for NMR Analysis
A systematic approach involving a suite of 1D and 2D NMR experiments is required for the

complete spectral assignment of β-sesquiphellandrene.

Sample Preparation
Purity: Ensure the sample of β-sesquiphellandrene is of high purity (>95%), as impurities can

complicate spectral analysis. Purification can be achieved by chromatographic techniques

such as column chromatography or preparative HPLC.

Solvent: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a

deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for terpenes due to

its excellent dissolving power and relatively simple solvent signal.

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.

NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to

achieve optimal signal dispersion and resolution.
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¹H NMR (Proton): This is the starting point for analysis. It provides information on the number

of different types of protons, their chemical environment, and their scalar (J) couplings to

neighboring protons.

¹³C NMR (Carbon-13): This experiment reveals the number of chemically non-equivalent

carbon atoms. A proton-decoupled ¹³C spectrum will show each unique carbon as a singlet.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90

experiments are crucial for determining the multiplicity of each carbon signal (CH₃, CH₂, CH,

and quaternary carbons).

2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies

protons that are spin-spin coupled, typically over two or three bonds (²JHH and ³JHH). This is

fundamental for tracing out the proton spin systems within the molecule.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each

proton with the carbon atom to which it is directly attached (¹JCH). It is a powerful tool for

assigning carbons that have attached protons.

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It

is essential for connecting different spin systems and for assigning quaternary carbons.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): These experiments provide information about protons that

are close in space, which is critical for determining the relative stereochemistry of the

molecule.

Caption: Standard NMR workflow for the structure elucidation of a natural product.

Data Analysis and Spectral Assignment Strategy
The process of assigning the NMR signals of β-sesquiphellandrene would follow a logical, step-

by-step interpretation of the acquired data.

Analysis of ¹H NMR Spectrum
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The ¹H NMR spectrum would be expected to show signals in the olefinic region (for the double

bond protons), the aliphatic region (for the methylene and methine protons of the ring and side

chain), and the methyl region. The integration of the signals would correspond to the number of

protons for each resonance.

Analysis of ¹³C NMR and DEPT Spectra
The ¹³C NMR spectrum should display 15 distinct carbon signals, consistent with the molecular

formula. The DEPT experiments would then be used to classify these signals into methyl (CH₃),

methylene (CH₂), methine (CH), and quaternary carbons.

Building Structural Fragments with COSY and HSQC
The COSY spectrum is used to establish proton-proton connectivities. For example, the

protons of the cyclohexene ring and the side chain would each form distinct spin systems. The

HSQC spectrum would then be used to assign the carbon signals directly attached to these

protons.

Assembling the Molecular Skeleton with HMBC
The HMBC spectrum is key to connecting the structural fragments identified from the COSY

and HSQC data. Long-range correlations from methyl protons to adjacent carbons, and from

olefinic and methine protons to quaternary carbons, would allow for the unambiguous assembly

of the entire carbon skeleton of β-sesquiphellandrene.

Stereochemical Assignment with NOESY/ROESY
The relative stereochemistry at the chiral centers of β-sesquiphellandrene would be determined

by analyzing the through-space correlations in the NOESY or ROESY spectrum. For instance,

NOE correlations between protons on the cyclohexene ring and the side chain would define

their relative orientation.

Tabulated Data (Hypothetical Assignments)
The following table represents a hypothetical, yet chemically reasonable, assignment of the ¹H

and ¹³C NMR data for β-sesquiphellandrene, based on typical chemical shifts for similar

sesquiterpenes. Note: This data is illustrative and not based on a published, experimentally

verified spectrum.
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Carbon No.
¹³C Chemical
Shift (δc, ppm)

¹H Chemical
Shift (δH, ppm)

Multiplicity, J
(Hz)

Key HMBC
Correlations
(H → C)

1 ~135 ~5.8 d, J = 9.5 C2, C3, C6

2 ~125 ~5.6 dd, J = 9.5, 3.0 C1, C4

3 ~35 ~2.5 m
C1, C2, C4, C5,

C7

4 ~30 ~2.1 (a), ~1.9 (b) m C2, C3, C5, C6

5 ~28 ~2.2 (a), ~2.0 (b) m C3, C4, C6, C15

6 ~150 - - C1, C5, C15

7 ~45 ~2.3 m C3, C8, C9, C14

8 ~25 ~1.5 (a), ~1.4 (b) m C7, C9, C10

9 ~40 ~2.0 m
C7, C8, C10,

C11

10 ~124 ~5.1 t, J = 7.0
C8, C9, C11,

C12, C13

11 ~132 - -
C9, C10, C12,

C13

12 ~26 ~1.7 s C10, C11, C13

13 ~18 ~1.6 s C10, C11, C12

14 ~20 ~1.0 d, J = 6.5 C3, C7, C8

15 ~110 ~4.7 (a), ~4.5 (b) s C1, C5, C6

Conclusion
The complete and accurate assignment of the ¹H and ¹³C NMR spectra of β-

sesquiphellandrene is a critical step in its chemical characterization. By employing a systematic

combination of 1D and 2D NMR experiments, it is possible to elucidate its planar structure and
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relative stereochemistry with a high degree of confidence. The protocols and strategies outlined

in this application note provide a robust framework for researchers engaged in the analysis of

this and other complex natural products. The availability of a fully assigned, high-quality

experimental NMR dataset in the public domain would be a valuable resource for the natural

products and drug discovery communities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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